1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea
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Overview
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is a complex organic compound that features a unique combination of indole, pyridine, and thiourea functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Thiourea Formation: The alkylated indole is reacted with phenyl isothiocyanate and pyridine-4-carboxaldehyde to form the thiourea derivative under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea: Similar structure with a methoxyethyl group instead of a phenyl group.
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-4-ylmethyl)thiourea: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(pyridin-4-ylmethyl)thiourea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(pyridin-4-ylmethyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4S/c1-18-8-9-24-23(16-18)22(19(2)27-24)12-15-29(17-20-10-13-26-14-11-20)25(30)28-21-6-4-3-5-7-21/h3-11,13-14,16,27H,12,15,17H2,1-2H3,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAUHCHSQYTMIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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